molecular formula C14H12N6 B6220991 N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine CAS No. 2751620-06-9

N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine

Cat. No. B6220991
CAS RN: 2751620-06-9
M. Wt: 264.3
InChI Key:
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Description

N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine, commonly referred to as N3-PPD, is an aromatic amine compound that has been used in a variety of scientific research applications. N3-PPD is a heterocyclic compound that contains two nitrogen atoms and is composed of a six-membered ring system. It is a colorless solid with a melting point of 136-137°C and a boiling point of 248-249°C. N3-PPD is highly soluble in water and ethanol and is used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

N3-PPD has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe in biological studies and as a model compound for studying the structure and reactivity of pyridazine derivatives. N3-PPD has also been used as a starting material for the synthesis of heterocyclic compounds, including pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyridazines.

Mechanism of Action

N3-PPD is a heterocyclic compound that contains two nitrogen atoms and is composed of a six-membered ring system. The mechanism of action of N3-PPD is not fully understood. However, it is believed that the two nitrogen atoms in the molecule interact with other molecules in the environment, forming hydrogen bonds and other interactions. These interactions can affect the chemical and physical properties of the molecule, as well as its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N3-PPD are not fully understood. However, it has been suggested that N3-PPD may have anti-inflammatory and anti-oxidant properties. Additionally, N3-PPD has been shown to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

N3-PPD is an ideal compound for use in laboratory experiments due to its high solubility in water and ethanol and its low toxicity. Additionally, N3-PPD is relatively inexpensive and easy to obtain. However, N3-PPD is sensitive to air and light and may degrade over time. Additionally, N3-PPD is a flammable material and should be handled with care.

Future Directions

N3-PPD has a variety of potential future applications. For example, it could be used as a starting material for the synthesis of novel heterocyclic compounds. Additionally, it could be used as a fluorescent probe in biological studies and as a model compound for studying the structure and reactivity of pyridazine derivatives. Additionally, N3-PPD could be used to develop new drugs and therapies for the treatment of various diseases. Finally, N3-PPD could be used to develop new materials for use in various industries, such as the medical, pharmaceutical, and chemical industries.

Synthesis Methods

N3-PPD can be synthesized through a variety of methods. The most common method involves the reaction of 6-phenylpyridazin-3-amine with formaldehyde and hydrochloric acid. This reaction yields N3-PPD as the main product. Other methods of synthesis include the reaction of N-methylpyridazin-3-amine with formaldehyde and hydrochloric acid, the reaction of N-methylpyridazin-3-amine with formaldehyde and hydrochloric acid in the presence of a catalyst, and the reaction of N-methylpyridazin-3-amine with formaldehyde and hydrochloric acid in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine involves the reaction of 6-phenylpyridazine-3,4-diamine with 3,6-dichloropyridazine in the presence of a base to form the desired compound.", "Starting Materials": [ "6-phenylpyridazine-3,4-diamine", "3,6-dichloropyridazine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 6-phenylpyridazine-3,4-diamine and 3,6-dichloropyridazine in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine as a solid." ] }

CAS RN

2751620-06-9

Molecular Formula

C14H12N6

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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